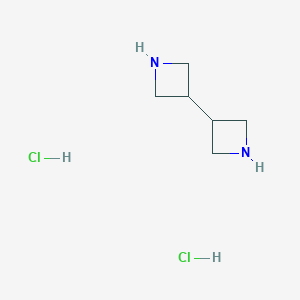

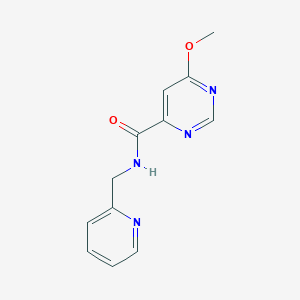

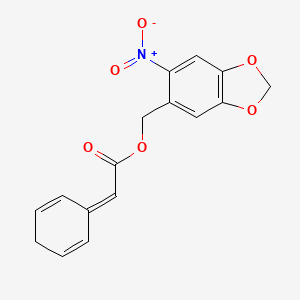

![molecular formula C18H20N4O2S B2795086 N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 1013772-29-6](/img/structure/B2795086.png)

N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data . For instance, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen and was fully analyzed and characterized via these techniques .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by treating the obtained intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the IR spectra of some derivatives showed an NH stretching band at 3289–3261 cm−1 for the single bond and a CO band for the amide double bond (1619–1512 cm−1) .

Scientific Research Applications

Antimicrobial Activity

Novel analogs of pyrazole derivatives linked with benzothiazole have demonstrated promising antimicrobial properties. For example, specific compounds in this class have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis. This highlights their potential in developing new antibacterial agents (Palkar et al., 2017).

Antifungal and Anticancer Properties

Another study focused on synthesizing a compound within this class to assess its biological activities, including antibacterial, antifungal, and anticancer evaluations. The synthesized compound exhibited notable activity against various bacterial and fungal strains, as well as against MDA-MB-231 breast cancer cells (Senthilkumar et al., 2021).

Molecular Docking Studies

Compounds derived from the interaction of substituted-thiazole and pyrazole frameworks have been subjected to molecular docking studies to evaluate their binding affinity towards certain biological targets. These studies provide valuable insights into the potential therapeutic applications of these compounds by predicting their interaction with disease-related molecular targets (Talupur et al., 2021).

Synthesis and Characterization

Research on the synthesis and characterization of these compounds provides foundational knowledge necessary for further application development. Advanced synthetic methods have been developed to create a variety of derivatives with potential biological and material applications. Characterization techniques such as NMR, IR, and X-ray crystallography confirm the structure and purity of these compounds (El’chaninov et al., 2018).

Novel Synthetic Routes

Innovative synthetic routes for producing pyrazole and benzothiazole derivatives have been explored, leading to the generation of compounds with varied biological activities. This includes the development of methodologies for efficiently constructing these heterocyclic compounds, which are of interest for their potential therapeutic and material science applications (Darweesh et al., 2016).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the specific target would depend on the context of these biological activities.

Mode of Action

Benzothiazole derivatives have been known to interact with various biological targets leading to their diverse biological activities .

Biochemical Pathways

Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

An admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have been associated with diverse biological activities, suggesting a wide range of potential molecular and cellular effects .

Future Directions

The future directions for research on similar compounds involve the design and development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The present study demonstrates an approach for the structural modification of hit compounds, and a novel skeleton for new anti-MERS-CoV drug research .

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-12-10-15(20-21(12)2)17(23)22(11-13-6-5-9-24-13)18-19-14-7-3-4-8-16(14)25-18/h3-4,7-8,10,13H,5-6,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDAEZNFCBNNDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

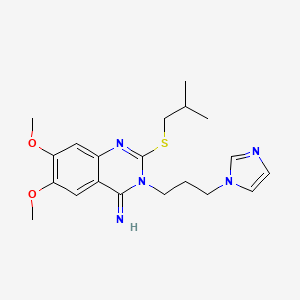

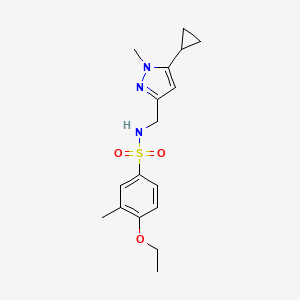

![3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2795010.png)

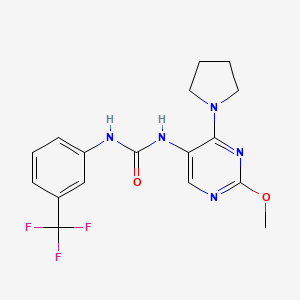

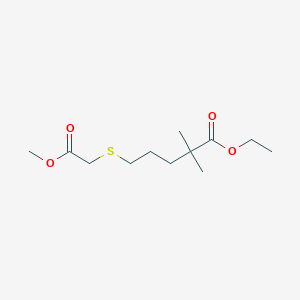

![1-(2-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795020.png)

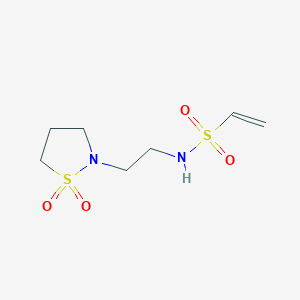

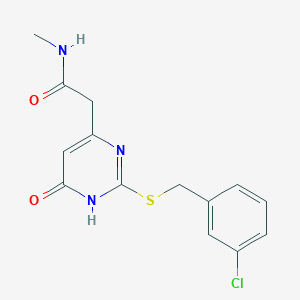

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2795023.png)

![N-[3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2795025.png)